N-[4-(azepan-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-13-7-9-14(10-8-13)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNIJWGMMPJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination Approach
A robust method involves palladium-catalyzed coupling between 4-bromoaniline and azepane:
- Charge a microwave vial with:
- 4-Bromoaniline (1.0 equiv)
- Azepane (1.2 equiv)
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2.0 equiv)
- Dry 1,4-dioxane (0.2 M)
Purge with N₂ and heat at 100°C for 18 h
Cool, filter through Celite®, and concentrate
Purify via silica chromatography (hexane/EtOAc 3:1 → 1:2)
Yield : 68-72%
Key Advantages :
- Excellent functional group tolerance
- Avoids harsh nucleophilic substitution conditions
Nucleophilic Aromatic Substitution
For substrates with activating groups:
- 4-Fluoronitrobenzene (1.0 equiv)
- Azepane (3.0 equiv)
- DIPEA (2.5 equiv)
- DMF (0.1 M), 120°C, 24 h
Reduction Step :
- Hydrogenate nitro group using H₂ (1 atm) over 10% Pd/C in EtOH
- Filter and concentrate to obtain 4-(azepan-1-yl)aniline
Yield : 58-63% over two steps
Limitations : Requires subsequent reduction of nitro group
Acylation with Acryloyl Chloride
Standard Acylation Protocol
Optimized Conditions :
Reaction Scheme:
4-(Azepan-1-yl)aniline + Acryloyl chloride → this compound
Stepwise Procedure :
- Dissolve 4-(azepan-1-yl)aniline (1.0 equiv) in anhydrous DCM (0.1 M)
- Add TEA (1.5 equiv) at 0°C under N₂
- Slowly add acryloyl chloride (1.1 equiv) via syringe pump over 30 min
- Warm to RT and stir for 2 h
- Quench with ice water (50 mL)
- Extract with DCM (3 × 30 mL)
- Dry over Na₂SO₄ and concentrate
- Purify by recrystallization (EtOH/H₂O 4:1)
Yield : 85-89%
Purity : >99% (HPLC)
Alternative Acylation Methods
Method A – Schotten-Baumann Conditions :
- Phase: H₂O/EtOAc biphasic system
- Base: NaHCO₃ (2.0 equiv)
- Temperature: 0-5°C
- Yield: 76-80%
Method B – DMAP Catalysis :
- Catalyst: 4-Dimethylaminopyridine (0.1 equiv)
- Solvent: THF
- Reaction Time: 4 h at RT
- Yield: 82-84%
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d₆) :
δ 9.85 (s, 1H, NH), 7.48 (d, J = 8.8 Hz, 2H, ArH), 6.88 (d, J = 8.8 Hz, 2H, ArH), 6.32 (dd, J = 16.8, 10.4 Hz, 1H, CH=CH₂), 6.12 (d, J = 16.8 Hz, 1H, CH=CH₂), 5.65 (d, J = 10.4 Hz, 1H, CH=CH₂), 3.42 (t, J = 5.6 Hz, 4H, NCH₂), 1.72-1.64 (m, 4H, CH₂), 1.58-1.50 (m, 4H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) :
δ 164.2 (C=O), 148.1 (ArC-N), 132.8 (CH=CH₂), 129.4 (ArCH), 126.1 (CH=CH₂), 118.3 (ArCH), 53.4 (NCH₂), 28.9 (CH₂), 26.7 (CH₂)
HRMS (ESI+) :
m/z calcd for C₁₅H₂₀N₂O [M+H]⁺: 261.1701; found: 261.1698
Crystallographic Data
Single Crystal Analysis :
- Space Group: P2₁/c
- Unit Cell Parameters:
a = 8.452(2) Å
b = 10.781(3) Å
c = 14.236(4) Å
α = 90°, β = 98.34(2)°, γ = 90° - Hydrogen Bonding: N-H⋯O=C (2.89 Å) stabilizes amide conformation
Process Optimization Strategies
Acryloyl Chloride Equivalents
| Equiv | Yield (%) | Purity (%) | Observation |
|---|---|---|---|
| 1.0 | 72 | 95 | Unreacted amine detected |
| 1.1 | 89 | 99 | Optimal balance |
| 1.2 | 88 | 97 | Diacylation byproducts |
Temperature Profile Analysis
Critical Parameters :
- Maintain ≤10°C during acryloyl chloride addition
- Post-addition stirring at 20-25°C prevents oligomerization
Industrial-Scale Production
Kilogram-Scale Protocol :
- Use flow chemistry for acylation step
- Continuous extraction system
- Falling film evaporator for solvent removal
- Crystallization in anti-solvent (hexane/EtOAc)
Key Metrics :
- Throughput: 2.8 kg/day
- Overall Yield: 83%
- Purity: 99.6% (HPLC)
Emerging Synthetic Technologies
Photoredox Catalysis
Recent advances enable visible-light-mediated acylation:
Enzymatic Acylation
Lipase-Catalyzed Approach :
- Enzyme: Candida antarctica Lipase B
- Acyl donor: Vinyl acrylate
- Solvent: TBME
- Conversion: 92% in 24 h
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(azepan-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may facilitate binding to these targets, while the prop-2-enamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Substituents on the Aromatic Ring
- Trifluoromethyl (CF₃) and Halogen-Substituted Derivatives :
Compounds such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1p) and chlorinated analogs (e.g., 2e, 2f) exhibit enhanced antimicrobial activity due to electron-withdrawing substituents, which increase lipophilicity and membrane penetration. However, these substitutions also correlate with cytotoxicity, as seen in chlorinated derivatives .- Key Data :
- Chlorinated derivatives (e.g., 2j, 2k) show submicromolar activity against S. aureus and MRSA but induce necrosis in THP-1 cells at IC₅₀ < 10 µM .
Trifluoromethyl groups improve metabolic stability but may reduce solubility .
Heterocyclic Attachments :
Compounds like osimertinib (AZD9291) and CO-1686 incorporate pyrimidine and indole moieties, enabling selective inhibition of EGFR T790M mutations. These features are absent in N-[4-(azepan-1-yl)phenyl]prop-2-enamide, suggesting divergent therapeutic targets .
Variations in the Amide Side Chain
- Azepane vs. Piperazine/Morpholine :
The seven-membered azepane ring in the target compound contrasts with six-membered piperazine (e.g., CO-1686) or morpholine rings (e.g., compounds 30a–31b). Larger rings like azepane may enhance binding to flexible protein pockets but could reduce metabolic stability compared to smaller heterocycles .
Physicochemical Profiling
ADMET Considerations
Q & A
Q. What are the recommended synthetic routes for N-[4-(azepan-1-yl)phenyl]prop-2-enamide, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step process starting with the functionalization of the phenyl ring. A common approach is the coupling of 4-(azepan-1-yl)aniline with acryloyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Key parameters include:
- Stoichiometric ratios : Excess acryloyl chloride (1.2–1.5 eq) ensures complete conversion of the amine intermediate .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions like polymerization of the acryloyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Q. What are the common functional group transformations applicable to this compound for derivative synthesis?
- Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine intermediates .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the acrylamide double bond, producing N-[4-(azepan-1-yl)phenyl]propanamide .
- Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) introduces functional handles for further derivatization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the acylation step?
Byproduct formation (e.g., diacylation or acrylate oligomers) is addressed via:
- Solvent Selection : Anhydrous DCM minimizes water-induced hydrolysis of acryloyl chloride .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and side reactions .
- In Situ Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) tracks reaction progress to terminate before degradation .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions in IC₅₀ values or target selectivity often arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound Stability : Pre-test solubility in assay buffers (e.g., DMSO concentration ≤0.1%) and monitor degradation via LC-MS .
- Batch Purity : NMR and elemental analysis ensure consistency between synthetic batches .
Q. How to design experiments to study the compound’s pharmacokinetic properties in preclinical models?
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
- In Vivo Studies : Administer via intravenous/oral routes in rodents and collect plasma at timed intervals for bioavailability calculations .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) using crystal structures (PDB ID: 9A0 as a reference) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability and identify key residues (e.g., hydrogen bonds with azepane nitrogen) .
- QSAR Models : Train algorithms on analogs with known IC₅₀ values to predict activity against novel targets .
Q. How to address solubility challenges in aqueous solutions for in vitro assays?
- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity .
- Prodrug Design : Synthesize phosphate or glycoside derivatives that hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in liposomes (DSPC/cholesterol) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
